5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound that features a tetrahydropyran ring, a benzyloxycarbonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-carboxylic acid: Shares the tetrahydropyran ring but lacks the benzyloxycarbonyl and amino groups.
4-(Boc-amino)tetrahydropyran-4-carboxylic acid: Contains a similar tetrahydropyran ring and an amino group but with a different protecting group.
2-Amino-4H-pyran-3-carbonitrile derivatives: Feature a pyran ring but with different substituents and functional groups.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group, an amino acid moiety, and a tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12-7-6-11(9-19-12)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
InChI Key |
QUIDJEBZWGVSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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